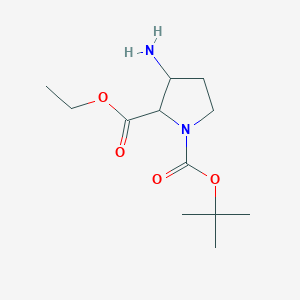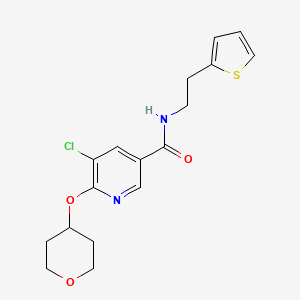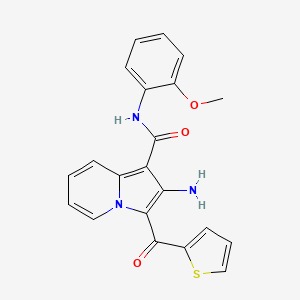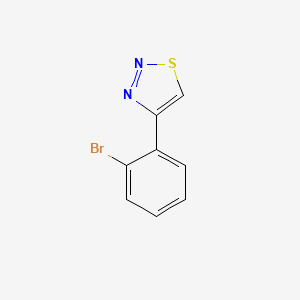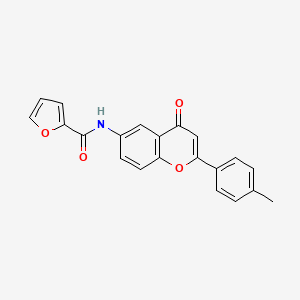
N-(4-oxo-2-(p-tolyl)-4H-chromen-6-yl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-oxo-2-(p-tolyl)-4H-chromen-6-yl)furan-2-carboxamide, also known as 'PNU-74654', is a synthetic compound that belongs to the class of chromenone derivatives. This compound has gained significant attention from researchers due to its potential applications in the field of medicine and drug development.
Wissenschaftliche Forschungsanwendungen
N-(4-oxo-2-(p-tolyl)-4H-chromen-6-yl)furan-2-carboxamide has been found to have potential applications in various scientific research fields, including cancer research, neurodegenerative diseases, and inflammation. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. It has also been found to have neuroprotective effects and can prevent the death of neurons in neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, N-(4-oxo-2-(p-tolyl)-4H-chromen-6-yl)furan-2-carboxamide has been shown to have anti-inflammatory properties and can reduce inflammation in various tissues.
Wirkmechanismus
The mechanism of action of N-(4-oxo-2-(p-tolyl)-4H-chromen-6-yl)furan-2-carboxamide is not fully understood. However, studies have suggested that this compound may exert its effects by inhibiting various enzymes and signaling pathways involved in cancer cell growth, inflammation, and neurodegeneration.
Biochemical and Physiological Effects:
N-(4-oxo-2-(p-tolyl)-4H-chromen-6-yl)furan-2-carboxamide has been found to have various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, reduce inflammation in tissues, and protect neurons from death in neurodegenerative diseases. Additionally, N-(4-oxo-2-(p-tolyl)-4H-chromen-6-yl)furan-2-carboxamide has been found to have antioxidant properties and can scavenge free radicals in cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(4-oxo-2-(p-tolyl)-4H-chromen-6-yl)furan-2-carboxamide in lab experiments is its potential to inhibit cancer cell growth and induce apoptosis. Additionally, this compound has been found to have neuroprotective effects and can prevent the death of neurons in neurodegenerative diseases. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on N-(4-oxo-2-(p-tolyl)-4H-chromen-6-yl)furan-2-carboxamide. One direction is to investigate the potential of this compound as a therapeutic agent for cancer and neurodegenerative diseases. Another direction is to study the mechanism of action of this compound in more detail to gain a better understanding of how it exerts its effects. Additionally, future research could focus on developing more efficient synthesis methods for N-(4-oxo-2-(p-tolyl)-4H-chromen-6-yl)furan-2-carboxamide to improve its solubility and ease of use in lab experiments.
Synthesemethoden
The synthesis of N-(4-oxo-2-(p-tolyl)-4H-chromen-6-yl)furan-2-carboxamide involves a multi-step process. The starting material for the synthesis is 4-hydroxycoumarin, which is then reacted with p-tolualdehyde to form 4-(p-tolyl)-2-hydroxychromen-6-one. This intermediate is then reacted with furan-2-carboxylic acid in the presence of a coupling agent to form the final product, N-(4-oxo-2-(p-tolyl)-4H-chromen-6-yl)furan-2-carboxamide.
Eigenschaften
IUPAC Name |
N-[2-(4-methylphenyl)-4-oxochromen-6-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO4/c1-13-4-6-14(7-5-13)20-12-17(23)16-11-15(8-9-18(16)26-20)22-21(24)19-3-2-10-25-19/h2-12H,1H3,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFNLOTXLITUYTE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-oxo-2-(p-tolyl)-4H-chromen-6-yl)furan-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-[4-(Trifluoromethyl)phenyl]cyclopentyl]prop-2-enamide](/img/structure/B2400892.png)
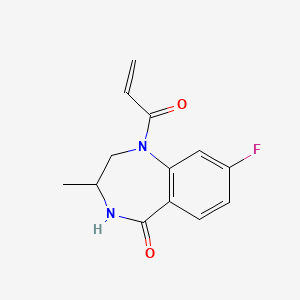
![N-(3-methylphenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2400898.png)
![5-ethyl-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2400899.png)
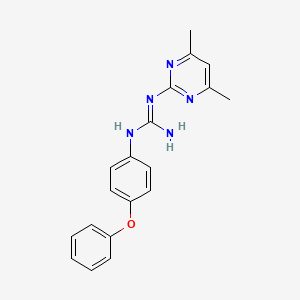
![2-[5-Chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl]-1,2,3,4-tetrahydroisoquinolin-7-ol](/img/structure/B2400901.png)
![(5-Methylpyrazin-2-yl)-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone](/img/structure/B2400903.png)
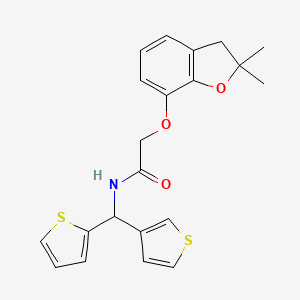
![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-iodobenzamide](/img/structure/B2400905.png)
